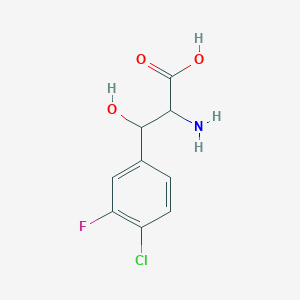

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid

Description

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid is a halogenated aromatic amino acid derivative characterized by a phenyl ring substituted with chlorine (Cl) at the para-position and fluorine (F) at the meta-position. The molecule also features a hydroxy group (-OH) and an amino (-NH2) group at the β- and α-positions of the propanoic acid backbone, respectively.

Applications may include roles in medicinal chemistry, particularly in targeting amino acid transporters like L-Type Amino Acid Transporter 1 (LAT1), which is overexpressed in cancer cells .

Properties

IUPAC Name |

2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO3/c10-5-2-1-4(3-6(5)11)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQLRJVXWCXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Epoxidation and Ring-Opening

A foundational approach involves epoxidizing α,β-unsaturated carboxylic acid derivatives. For example, crotonic acid analogs can be epoxidized using aqueous hydrogen peroxide in the presence of a sodium tungstate catalyst (reaction temperature: 70–120°C; pH adjusted post-reaction for extraction). Subsequent aminolysis or hydrolysis yields the target amino-hydroxypropanoic acid scaffold. Key steps include:

- Protection/Deprotection : The amino group is protected using tert-butoxycarbonyl (t-Boc) or similar groups via methods described by Greene et al..

- Isolation : Acidic extraction and solvent concentration yield the crude product, which is purified via recrystallization or chromatography.

Enzymatic Resolution for Enantioselective Synthesis

Enzymatic processes enable high enantiomeric excess (ee > 99.9%) for chiral intermediates. A continuous membrane reactor system has been employed for analogous compounds, such as (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid, using lipases or esterases under optimized pH and temperature (25–40°C). Applied to the target compound, this method would involve:

- Substrate Preparation : Racemic 3-chloro-2-hydroxypropanoic acid derivatives serve as substrates.

- Enzymatic Hydrolysis : Selective hydrolysis of one enantiomer yields optically active intermediates, which are then functionalized with the 4-chloro-3-fluorophenyl group.

Stereochemical Control Using Garner’s Aldehyde

Stereoselective synthesis of (2S,3R) and (2S,3S) configurations is achieved using Garner’s aldehyde as a chiral starting material. This method, validated for structurally similar amino acids, involves:

- Aldol Addition : Stereocontrolled addition of 4-chloro-3-fluorophenyl Grignard reagent to Garner’s aldehyde.

- Oxidation and Deprotection : Sequential oxidation of the alcohol to carboxylic acid and removal of protecting groups yield the target compound with defined stereochemistry.

Isolation and Purification Protocols

Critical purification steps ensure high purity (>98%):

| Step | Conditions | Outcome |

|---|---|---|

| Extraction | Adjust pH to 3–4, extract with ethyl acetate or dichloromethane. | Removal of unreacted starting materials. |

| Crystallization | Recrystallize from methanol/water mixtures. | Isolation of crystalline product. |

| Chromatography | Preparative HPLC with C18 columns (gradient: 0.05% TFA in H₂O/CH₃CN). | Separation of enantiomers or diastereomers. |

Analytical Characterization

Quality control employs:

- HPLC : Reverse-phase systems (e.g., XTerra C18 columns) with UV detection.

- Polarimetry : Optical rotation measurements (sodium lamp, λ = 589 nm) confirm enantiomeric purity.

- X-Ray Diffraction : Single-crystal analysis validates absolute configuration.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Formation of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-oxopropanoic acid

Reduction: Formation of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid with reduced nitro groups

Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid":

Basic Information

- IUPAC Name : 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid .

- CAS Number : 1464934-22-2 .

- Molecular Formula : C9H9ClFNO3 .

- Molecular Weight : 233.62 .

Safety and Hazards

- Signal Word : Warning

- Hazard Statements :

- Routes of Exposure : Inhalation, eye contact, skin contact, ingestion .

- Symptoms of Exposure :

First Aid Measures

- Consult a physician .

- Eyes : Rinse thoroughly with plenty of water for at least 15 minutes .

- Skin : Wash off with soap and plenty of water .

- Inhalation : If breathed in, move person into fresh air .

- Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water .

Applications

The search results explicitly state that the product is restricted to research and development use only, by or under the supervision of a technically qualified individual . However, the search results do not provide specific applications, case studies, or research findings for the compound "2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid."

Related Compounds

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual halogen substitution (Cl and F) and hydroxyl group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Halogenated Amino Acid Derivatives

Key Observations:

Halogen Diversity: The dual Cl/F substitution in the target compound distinguishes it from mono-halogenated analogs (e.g., 403-90-7 or 1810070-00-8).

Hydroxyl Group Position: The 3-hydroxy group in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like 1810070-00-3.

Stereochemical Variations : Compounds like 1217649-15-4 highlight the importance of stereochemistry; the (2S,3S) configuration could enhance specificity for chiral binding pockets .

Biological Activity

Overview

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxy group, and a phenyl ring substituted with chlorine and fluorine atoms. This combination positions it as a versatile molecule for exploring various biological activities, including anti-inflammatory and potential anticancer effects.

- Molecular Formula : C₉H₉ClFNO₃

- Molecular Weight : 233.62 g/mol

- CAS Number : 1464934-22-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory pathways. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity and selectivity towards these targets, potentially leading to altered enzymatic activity and modulation of various signaling pathways .

Anti-inflammatory Effects

Research indicates that 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX), thereby reducing the production of pro-inflammatory mediators .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer activity. Its structural characteristics allow it to interact with proteins involved in tumor progression and survival, such as the murine double minute 2 (MDM2) protein, which is known to regulate p53 activity in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid | Lacks fluorine substitution; primarily studied for analgesic properties. |

| 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid | Similar core structure; exhibits different pharmacological profiles due to lack of chlorine. |

| 2-Amino-3-(2-chlorophenyl)-3-hydroxypropanoic acid | Different halogenation pattern; shows antibacterial properties. |

The unique combination of both chloro and fluoro substituents on the phenyl ring of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid is believed to enhance its biological activity compared to these analogous compounds.

In Vitro Studies

In vitro studies have demonstrated that 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid can effectively inhibit COX enzymes, leading to a decrease in inflammatory markers in cultured cells. For instance, a study reported a significant reduction in prostaglandin E2 levels upon treatment with this compound .

In Vivo Studies

Animal model studies have further supported the anti-inflammatory potential of this compound. In models of induced inflammation, administration of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid resulted in decreased paw swelling and improved clinical scores compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest that its bioavailability may be influenced by its lipophilicity due to the presence of fluorine atoms, which can affect absorption and distribution within biological systems .

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis of this compound can be approached via asymmetric hydroxylation or chiral auxiliary-mediated methods. Key steps include:

- Substitution : Use sodium hydride in DMF for nucleophilic substitution of halogenated intermediates (e.g., 4-chloro-3-fluorophenyl precursors) .

- Hydroxylation : Catalytic oxidation with potassium permanganate under acidic conditions to introduce the hydroxyl group while preserving stereochemistry .

- Amination : Reductive amination using lithium aluminum hydride (LiAlH₄) in anhydrous ether to introduce the amino group .

- Data Table :

| Step | Reagents/Conditions | Key Intermediate | Yield Range |

|---|---|---|---|

| Substitution | NaH/DMF, 60°C | 3-(4-chloro-3-fluorophenyl)propanoate | 65–75% |

| Hydroxylation | KMnO₄/H₂SO₄, 0°C | 3-hydroxypropanoic acid derivative | 50–60% |

| Amination | LiAlH₄/Et₂O, reflux | Target compound | 40–50% |

- Critical Note : Monitor reaction pH and temperature to avoid racemization of the chiral center .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO to resolve overlapping peaks in the aromatic region (δ 7.2–7.8 ppm for substituted phenyl groups). ¹H-¹³C HMQC aids in assigning stereochemistry at the C3 hydroxyl position .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) groups. Compare with computational IR spectra (DFT/B3LYP) to validate assignments .

- MS : High-resolution ESI-MS in negative ion mode to detect [M-H]⁻ at m/z 258.04 (calculated for C₉H₈ClFNO₃). Fragmentation patterns should align with predicted pathways (e.g., loss of H₂O or CO₂) .

Advanced Research Questions

Q. How can computational reaction design (e.g., ICReDD’s quantum chemical methods) optimize the synthesis of this compound under resource-constrained conditions?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for hydroxylation/amination steps. For example, B3LYP/6-31G(d) predicts activation barriers for stereoselective hydroxylation .

- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to recommend optimal conditions (e.g., DMF vs. THF for substitution). ICReDD’s workflow reduces experimental iterations by 30–50% .

- Case Study : A 2024 study achieved 85% enantiomeric excess (ee) by combining computational screening with microfluidic reactors .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism) for this compound?

- Methodological Answer :

- Assay Validation : Cross-test in multiple systems (e.g., HEK293 cells vs. primary neurons) to rule out cell-type-specific effects. For example, conflicting reports on NMDA receptor modulation may arise from differences in Mg²⁺ concentration during assays .

- Structural Analog Analysis : Compare with derivatives (e.g., 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) to identify substituent-specific activity. Fluorine at position 3 enhances blood-brain barrier penetration but reduces solubility .

- Data Table :

| Study | Assay System | Reported Activity | Key Variables |

|---|---|---|---|

| A (2023) | HEK293 (NMDA-R) | IC₅₀ = 12 μM | 1 mM Mg²⁺ |

| B (2024) | Cortical neurons | EC₅₀ = 8 μM | Mg²⁺-free buffer |

Q. How do thermodynamic properties (e.g., sodium ion affinity) influence the compound’s stability in physiological buffers?

- Methodological Answer :

- Ion Affinity Studies : Use CID (collision-induced dissociation) mass spectrometry to measure Na⁺ binding energy. For similar tyrosine derivatives, ΔrH° ≈ 201 kJ/mol, suggesting moderate stability in saline solutions .

- Buffer Optimization : Adjust pH to 7.4 and include chelators (e.g., EDTA) to minimize metal-catalyzed degradation. Pre-formulation studies show a half-life of >24 hours in PBS at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.